(2r)-3-Ethylpentan-2-ol
Description
(2R)-3-Ethylpentan-2-ol is a chiral secondary alcohol with the molecular formula C₇H₁₆O and an average molecular mass of 116.204 g/mol . Its IUPAC name is 3-ethylpentan-2-ol, and it features a hydroxyl group (-OH) at the second carbon and an ethyl substituent at the third carbon of a pentane backbone. The stereocenter at C2 confers the (R)-configuration, distinguishing it from its enantiomer (2S)-3-ethylpentan-2-ol. The compound’s CAS Registry Number is 609-27-8, and it is identified under ChemSpider ID 71401 .
Properties
CAS No. |
108530-04-7 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(2R)-3-ethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-4-7(5-2)6(3)8/h6-8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
NEHRITNOSGFGGS-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC(CC)[C@@H](C)O |
Canonical SMILES |
CCC(CC)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-3-Ethylpentan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethylpentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Ethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 3-ethylpentan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to form the corresponding alkane, 3-ethylpentane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 3-Ethylpentan-2-one.
Reduction: 3-Ethylpentane.
Substitution: 3-Ethylpentyl chloride.
Scientific Research Applications
(2R)-3-Ethylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-3-Ethylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The pathways involved may include oxidation-reduction reactions, where the alcohol is converted to a ketone or vice versa.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The following table compares (2R)-3-ethylpentan-2-ol with structurally related alcohols and functional group variants:
Key Observations :
Substituent Effects: The ethyl group in this compound increases steric bulk compared to the methyl group in 3-methylpentan-2-ol. This difference likely reduces solubility in polar solvents and may influence reactivity in esterification or oxidation reactions. Positional isomers (e.g., 2-methyl-3-pentanol) exhibit distinct physicochemical properties due to altered hydroxyl group placement. For instance, hydrogen-bonding patterns and boiling points may vary.
Functional Group Comparison: Alcohol vs. Ketone: 2-Methyl-3-pentanone lacks the hydroxyl group, making it less polar and incapable of hydrogen bonding. This reduces its water solubility compared to this compound.
Stereochemical Considerations
This compound’s chirality contrasts with non-chiral analogs like 3-methylpentan-2-ol (which lacks defined stereocenters in some sources) . Enantiomeric purity is critical in applications such as asymmetric synthesis or fragrances, where stereochemistry affects biological activity or odor profiles.
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